Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide
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Overview
Description
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol . Quinazoline derivatives are significant in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide typically involves the oxidation of quinazoline derivatives. One common method includes the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents . The reaction conditions often require refluxing the reactants in an appropriate solvent, such as acetic anhydride, to achieve high yields .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale oxidation reactions using cost-effective and readily available oxidizing agents. The process may include steps such as purification and crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide undergoes various chemical reactions, including:
Oxidation: Conversion to quinazoline N-oxides using oxidizing agents like MCPBA.
Reduction: Reduction of the N-oxide group to form the corresponding quinazoline derivative.
Substitution: Reactions involving the substitution of the phenylthio group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, MCPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic anhydride, toluene.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, such as 4-methyl-2-phenylquinazoline and its analogs .
Scientific Research Applications
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Quinazoline, 4-methyl-2-((phenylthio)methyl)-, 3-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6327-36-2 |
---|---|
Molecular Formula |
C16H14N2OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-methyl-3-oxido-2-(phenylsulfanylmethyl)quinazolin-3-ium |
InChI |
InChI=1S/C16H14N2OS/c1-12-14-9-5-6-10-15(14)17-16(18(12)19)11-20-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChI Key |
LMBGIJSKWQJCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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